molecular formula C15H16N2O B2938507 N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide CAS No. 2305548-29-0

N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide

Cat. No.: B2938507
CAS No.: 2305548-29-0
M. Wt: 240.306
InChI Key: HXIHYIUUVOTAEC-UHFFFAOYSA-N
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Description

N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a naphthalene ring, which is further connected to a prop-2-enamide group. Its molecular formula is C15H17NO, and it has a molecular weight of 227.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide typically involves the reaction of 6-bromo-N-methylnaphthalen-2-amine with prop-2-enamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various spectroscopic studies due to its unique photophysical properties.

    Biology: Employed in the study of cell membranes and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The dimethylamino group enhances its binding affinity to certain proteins and enzymes, facilitating its use as a probe in biochemical assays. The compound’s fluorescence properties allow for the visualization of molecular interactions and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in fluorescence-based applications and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-[6-(dimethylamino)naphthalen-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-4-15(18)16-13-7-5-12-10-14(17(2)3)8-6-11(12)9-13/h4-10H,1H2,2-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIHYIUUVOTAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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